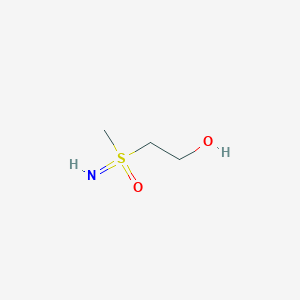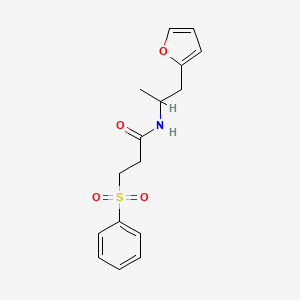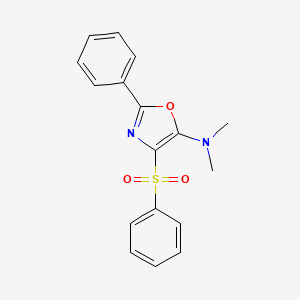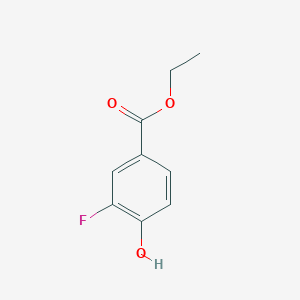![molecular formula C18H16N2O4 B2410497 N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921773-79-7](/img/structure/B2410497.png)
N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of this compound involves a direct and concise method to furnish novel benzo [d][1,3]dioxole incorporated diselenide using stable and readily available starting material . The diselenide synthesized was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[d][1,3]dioxole subunit . This subunit is present in a variety of compounds that possess important pharmaceutical and biological applications .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed C-N cross-coupling . This reaction is part of the process of creating 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .Applications De Recherche Scientifique
Anticancer and Antioxidant Activities
A study by Gudipati, Anreddy, and Manda (2011) synthesized derivatives of N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide and tested them for anticancer and antioxidant activities. These compounds demonstrated dose-dependent inhibition of cancer cell growth and effective scavenging of free radicals, indicating potential for developing antioxidant agents that may protect against pathological conditions like cancer.
Structural and Spectroscopy Analysis
Bülbül et al. (2015) researched the crystal structure of a related compound, using various techniques like IR spectroscopy, SEM, and single crystal X-ray diffraction. This study contributes to the understanding of the molecular structure and its implications in potential applications.
Antibacterial Activity
Palkar et al. (2017) investigated the antibacterial activity of related compounds against bacteria like Staphylococcus aureus and Bacillus subtilis. This research suggests the potential of these compounds in treating bacterial infections.
Cardioprotective Effects
A study by Reddy, Nagaraju, Rajyalaksmi, and Sarangapani (2012) explored the cardioprotective activity of a related compound in rats. The study demonstrated the compound's potential in reducing cardiotoxic biomarkers and preventing glutathione depletion, suggesting a protective role against cardiac conditions.
Antiepileptic Activity
Asadollahi et al. (2019) synthesized novel phthalimide derivatives including those related to this compound and evaluated their antiepileptic activity. The compounds showed significant efficacy in reducing seizure thresholds in mice, indicating potential applications in epilepsy treatment.
Anti-HIV Evaluation
Li et al. (2020) designed and evaluated compounds for activity against HIV-1. Their findings suggest these compounds could be potential HIV-1 non-nucleoside reverse transcriptase inhibitors, opening new avenues for HIV treatment.
Orientations Futures
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . This could lead to the development of more potent anticancer agents with lesser side effects .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the function of the target, leading to the observed biological activities . For instance, some indole derivatives have been found to inhibit the function of certain enzymes, leading to their antiviral or anti-inflammatory effects .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it’s likely that multiple pathways are affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the range of biological activities associated with indole derivatives, the effects could include reduced inflammation, inhibited viral replication, slowed cancer cell growth, and more .
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-20-14-5-4-13(7-12(14)9-17(20)21)19-18(22)11-3-6-15-16(8-11)24-10-23-15/h3-8H,2,9-10H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZIANDGXRGOOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)
![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)
![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)

![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)
![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)


![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)